![molecular formula C14H21NO B6329246 (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 1240590-92-4](/img/structure/B6329246.png)
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine are not provided in the search results. This compound is used in scientific research, suggesting it may participate in various reactions depending on the context.科学的研究の応用
Antiviral Research
This compound shows promise in antiviral research due to the indole moiety it contains. Indole derivatives have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to modify the indole structure allows for the synthesis of numerous derivatives, which can be screened for potential antiviral agents.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them valuable in the study of diseases characterized by inflammation. For instance, compounds similar to “(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine” have been shown to inhibit the STAT3 pathway, which is implicated in dopaminergic neurodegeneration and neuroinflammation . This application is particularly relevant in the context of neurodegenerative diseases like Parkinson’s.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. The structural flexibility of indole allows for the creation of a wide range of compounds that can be tested against different cancer cell lines. The pharmacophore’s interaction with various receptors aids in the development of new therapeutic agents with potential anticancer properties .
Antimicrobial Properties
The antimicrobial activity of indole derivatives extends to both bacterial and fungal pathogens. The compound’s ability to interfere with microbial cell processes makes it a candidate for the development of new antimicrobial drugs. Research in this area could lead to the discovery of novel treatments for resistant strains of bacteria and fungi .
Antidiabetic Potential
Indole derivatives have been explored for their antidiabetic potential. By affecting various biological pathways, these compounds can be used to study and potentially treat diabetes. The modification of the indole nucleus can lead to derivatives that may influence insulin release or glucose metabolism .
Neuroprotective Effects
The neuroprotective effects of indole derivatives are of significant interest in the field of neuroscience. Compounds like “(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine” can be used to study neuroprotection mechanisms and develop drugs that could prevent or slow down the progression of neurological disorders .
作用機序
While the exact mechanism of action for (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is not specified in the search results, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been studied for its anti-inflammatory and anti-arthritic activities . It was found to inhibit pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .
特性
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13/h5-10,12,15H,4,11H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGORVROZLQFJM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

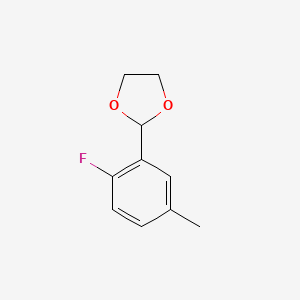
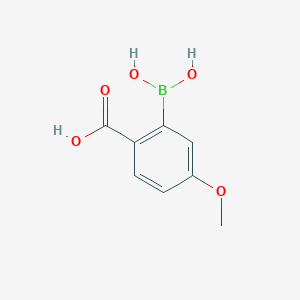
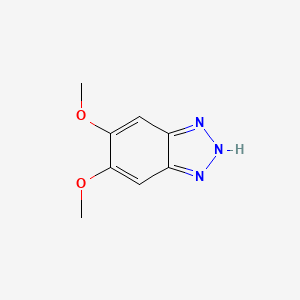

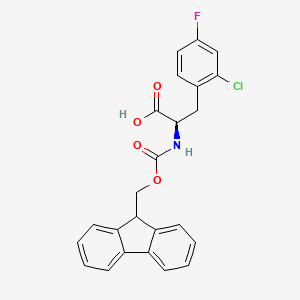
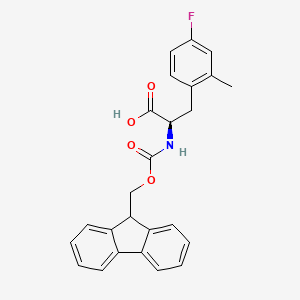
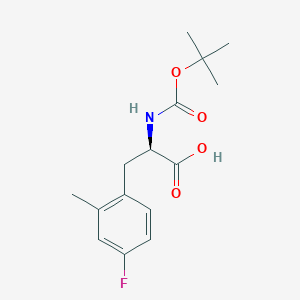

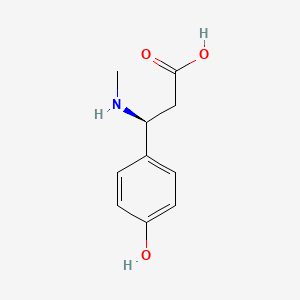
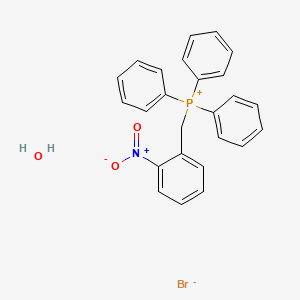


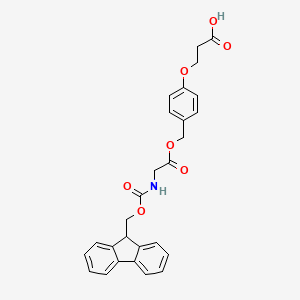
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)